molecular formula C18H19N7OS B6453350 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549016-57-9

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6453350
CAS No.: 2549016-57-9
M. Wt: 381.5 g/mol
InChI Key: ZDMXIOKKINGRHX-UHFFFAOYSA-N
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Description

6-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a potent, selective, and cell-permeable ATP-competitive inhibitor of Death-associated protein kinase 1 (DAPK1) source . This compound demonstrates high specificity for DAPK1, showing significant inhibition with an IC50 value in the low nanomolar range, while exhibiting minimal activity against a broad panel of other kinases, making it an excellent pharmacological tool for dissecting DAPK1-specific signaling pathways source . DAPK1 is a critical calcium/calmodulin-regulated serine/threonine kinase that plays a central role in regulating diverse cellular processes, including apoptosis, autophagy, and inflammatory responses, and is implicated in the pathogenesis of stroke, neurodegenerative diseases, and cancer source . Consequently, this inhibitor is primarily utilized in neuroscience research to investigate mechanisms of neuronal death following ischemic injury and in oncology research to explore tumor suppression pathways. Its research value lies in its utility for validating DAPK1 as a therapeutic target and for elucidating its complex role in cell death and survival mechanisms across various disease models. This product is offered for research applications only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-5-7-25(8-6-24)18-22-13-9-12(26-2)3-4-14(13)27-18/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMXIOKKINGRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Nucleophilic Aromatic Substitution

This method involves sequential functionalization of the purine scaffold. The 6-position of 9-methylpurine is activated for substitution, typically via chlorination to form 6-chloro-9-methyl-9H-purine , which then undergoes nucleophilic displacement with piperazine. Subsequent coupling with a pre-synthesized 5-methoxy-1,3-benzothiazole-2-carbonyl derivative completes the structure.

Modular Coupling of Preformed Fragments

Here, the benzothiazole-piperazine module is synthesized independently and coupled to the purine core. For example, 2-chloro-5-methoxy-1,3-benzothiazole reacts with piperazine to form 4-(5-methoxy-1,3-benzothiazol-2-yl)piperazine , which is then alkylated with 6-chloro-9-methylpurine under basic conditions.

Stepwise Synthetic Procedures

Synthesis of 6-Chloro-9-Methyl-9H-Purine

Procedure :

  • Starting material : 9-Methyl-9H-purine is treated with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline at 80–100°C for 6–8 hours.

  • Workup : The reaction mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with dichloromethane.

  • Yield : 72–85%.

Key Data :

ParameterValue
Temperature80–100°C
Reaction Time6–8 hours
SolventPOCl₃ (neat)
CatalystN,N-Dimethylaniline

Piperazine-Benzothiazole Module Preparation

Procedure :

  • Benzothiazole synthesis : 2-Amino-4-methoxyphenol is cyclized with thiourea in HCl/ethanol under reflux to form 5-methoxy-1,3-benzothiazol-2-amine .

  • Chlorination : The amine is treated with SOCl₂ to yield 2-chloro-5-methoxy-1,3-benzothiazole .

  • Piperazine coupling : The chloride reacts with piperazine in DMF at 120°C for 12 hours, yielding 4-(5-methoxy-1,3-benzothiazol-2-yl)piperazine .

Key Data :

StepConditionsYield
CyclizationHCl/ethanol, reflux68%
ChlorinationSOCl₂, 80°C, 3h90%
Piperazine couplingDMF, 120°C, 12h75%

Final Coupling Reaction

Procedure :

  • Alkylation : 6-Chloro-9-methylpurine (1 eq) and 4-(5-methoxy-1,3-benzothiazol-2-yl)piperazine (1.2 eq) are refluxed in acetonitrile with K₂CO₃ (2 eq) for 24 hours.

  • Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) isolates the product.

Key Data :

ParameterValue
SolventAcetonitrile
BaseK₂CO₃
Temperature82°C (reflux)
Reaction Time24 hours
Yield58–65%

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO, acetonitrile) enhance nucleophilicity of piperazine. Acetonitrile outperforms DMF in minimizing side reactions (e.g., N-alkylation of purine’s N-7 position).

Base Selection

K₂CO₃ provides optimal results by deprotonating piperazine without degrading the purine ring. Stronger bases (e.g., NaOH) lead to hydrolysis, while weaker bases (NaHCO₃) slow the reaction.

Temperature and Time

Yields plateau after 24 hours at reflux (82°C). Lower temperatures (60°C) require prolonged reaction times (48 hours) for comparable yields.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.63 (s, 1H, H-8), 7.92 (d, J = 8.8 Hz, 1H, benzothiazole H-7), 6.88 (d, J = 2.4 Hz, 1H, benzothiazole H-4), 4.12 (s, 3H, OCH₃), 3.82–3.75 (m, 4H, piperazine), 3.45–3.38 (m, 4H, piperazine), 3.21 (s, 3H, N-CH₃).

  • ¹³C NMR :
    δ 167.5 (C-2, benzothiazole), 152.3 (C-6, purine), 148.9 (C-4, purine), 133.2 (C-8, purine), 123.7–115.4 (benzothiazole carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₂₂N₇O₂S : 432.1558 [M+H]⁺
Observed : 432.1555 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at purine’s N-7 position occurs if the 6-chloro group is insufficiently activated. Using excess piperazine (1.5 eq) and rigorous moisture exclusion improves selectivity.

Purification Difficulties

The product’s polarity necessitates gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) to separate it from unreacted starting materials.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldAdvantagesLimitations
Stepwise Assembly345–50%High purity, scalableLengthy purification steps
Modular Coupling355–60%Faster, fewer intermediatesRequires pre-synthesized modules

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the purine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperazine Ring

The piperazine ring in purine derivatives is a critical pharmacophore. Below is a comparison of substituents and their impacts:

Compound Name / ID Piperazine Substituent Key Properties Reference
Target Compound 5-Methoxy-1,3-benzothiazole Enhanced lipophilicity; potential for receptor binding via benzothiazole sulfur
6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (29) Acetyl group (COCH3) Moderate yield (78%); melting point 189–190°C; high purity (HPLC >95%)
Compound 37 Tetrahydro-2H-thiopyran-4-ylcarbonyl Higher yield (68%); lower melting point (71–72°C); MS m/z 553.3 (M+1)
Compound 15 Butylsulfonyl group Moderate yield (17%); melting point 182–184°C; MS m/z 545.5 (M+1)
Compound PP17 (N-sec-butyl) 4-(4-Propoxyphenyl)piperazine Anticancer activity (MCF-7 cells); induces G2/M phase arrest

Key Observations :

  • Bulkier Substituents (e.g., tetrahydro-2H-thiopyran-4-ylcarbonyl in ) lower melting points, suggesting reduced crystallinity.
  • Sulfonyl Groups (e.g., butylsulfonyl in ) may enhance solubility in polar solvents but reduce membrane permeability.
N-9 Substitution Effects

The N-9 position of the purine core influences steric and electronic properties:

Compound Name / ID N-9 Substituent Biological Activity Reference
Target Compound Methyl Potential metabolic stability; compact size
PP17 sec-Butyl Strong anticancer activity (IC50 <10 µM)
6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine H (unsubstituted) Cardioprotective (PostC agent)

Key Observations :

  • Methyl Group : The smaller size of the N-9 methyl group in the target compound may improve pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier groups like sec-butyl.
  • Unsubstituted N-9: Derivatives like the nitroxyhexanoyl analog in prioritize hydrogen bonding but may face faster metabolic clearance.
Pharmacological Profiles

The pharmacological activity of purine derivatives varies significantly with substituents:

Compound Class Target/Activity Example Compound Reference
Cannabidiol Analogs Cannabinoid receptors Compound 35 (m/z 523.5, >99% HPLC)
Anticancer Agents Apoptosis induction (MCF-7 cells) PP17 (G2/M arrest)
Cardioprotective Agents Ischemic postconditioning Nitroxyhexanoyl derivative

Key Observations :

  • The 5-methoxybenzothiazole group in the target compound may confer affinity for adenosine receptors or kinases, though specific data are unavailable.
  • Sulfonyl-substituted analogs (e.g., ) show high purity (>95% HPLC) but require further pharmacological profiling.

Biological Activity

6-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that integrates a purine base with a benzothiazole moiety via a piperazine ring. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry, where benzothiazoles are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C18H19N7OSC_{18}H_{19}N_{7}OS with a molecular weight of approximately 385.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₉N₇OS
Molecular Weight385.5 g/mol
CAS Number2770587-95-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole ring has been shown to interact with specific enzymes and receptors, potentially modulating their activity. The piperazine moiety enhances membrane permeability, facilitating cellular uptake. Additionally, the sulfonyl group may participate in hydrogen bonding, further stabilizing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structures. For instance, derivatives of benzothiazoles have shown significant antiproliferative effects against various cancer cell lines:

  • Study Findings : In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 2.2 to 4.4 µM against cancer cell lines such as HCT 116 and MCF-7 .

Antibacterial Properties

Compounds similar to this compound have also been investigated for their antibacterial properties:

  • Selectivity : Certain derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as E. faecalis and S. aureus, with minimum inhibitory concentrations (MIC) as low as 8 µM .

Case Study 1: Anticancer Efficacy

A recent investigation focused on the synthesis and biological evaluation of new benzothiazole derivatives showed that certain modifications led to enhanced anticancer activities in vitro. These findings support the hypothesis that structural variations can significantly impact biological efficacy .

Case Study 2: Antimicrobial Screening

In another study, various benzothiazole derivatives were screened for antimicrobial properties against a panel of bacterial strains. Compounds exhibiting the piperazine linkage showed potent activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of this moiety in enhancing biological activity .

Q & A

Q. Key Variables :

  • Catalyst : Pd(Ph₃)₄ or Pd(OAc)₂ improves coupling efficiency (yields: 39–79%) .
  • Solvent : Toluene or DCM optimizes solubility and reaction kinetics .
  • Temperature : Reflux conditions (~12 h) enhance purity (>95% by HPLC) .

How is structural confirmation achieved for this compound, and what analytical discrepancies are commonly observed?

Answer:
Primary Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm methoxy and piperazine protons.
    • ¹³C NMR : Resonances at ~160 ppm indicate purine C6-piperazine bonding .
  • Mass Spectrometry : ESI-MS (m/z ~480–550 range) validates molecular weight .
  • HPLC : Purity >99% with retention times between 8–12 min (C18 column, acetonitrile/water gradient) .

Q. Discrepancies :

  • Rotameric Isomerism : Piperazine ring flexibility may split NMR signals (e.g., δ 3.5–4.5 ppm) .
  • Degradation : Methoxy groups hydrolyze under acidic conditions, requiring pH-neutral storage .

What biological targets are hypothesized for this compound, and how can binding affinity be experimentally validated?

Answer:
Hypothesized Targets :

  • Kinases : Structural similarity to purine-based kinase inhibitors suggests ATP-binding domain interactions .
  • GPCRs : Benzothiazole-piperazine motifs are common in serotonin/dopamine receptor ligands .

Q. Validation Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values <1 µM indicate high affinity) .
  • Fluorescence Polarization : Competitive assays using fluorescent ATP analogs quantify displacement efficiency .
  • Cellular Assays : IC₅₀ determination in kinase inhibition (e.g., JAK2, EGFR) or receptor activation (e.g., 5-HT2A) .

How do structural modifications (e.g., methoxy group position) impact pharmacological activity?

Answer:
Structure-Activity Relationship (SAR) :

Modification Impact Evidence
5-Methoxy on benzothiazole Enhances solubility and CNS penetration via H-bonding
9-Methyl on purine Reduces metabolic degradation (vs. 9H-purine)
Piperazine substitution Trifluoroacetyl groups improve selectivity for kinases over GPCRs

Q. Methodological Optimization :

  • Parallel Synthesis : Test analogs with varied substituents (e.g., ethoxy, dimethylamino) using combinatorial libraries .
  • Docking Simulations : Rosetta or AutoDock predicts binding modes to prioritize synthesis .

What strategies mitigate off-target effects in in vivo studies?

Answer:
Approaches :

  • Selective Functionalization : Replace trifluoroacetyl with sulfonyl groups to reduce CYP3A4 inhibition .
  • Prodrug Design : Mask polar groups (e.g., methoxy) with ester linkages to enhance bioavailability and reduce hepatic toxicity .
  • Toxicogenomics : RNA-seq identifies off-target pathways (e.g., oxidative stress markers) in primary hepatocytes .

Q. Validation :

  • Microsomal Stability Assays : Human liver microsomes (HLMs) quantify metabolic stability (t₁/₂ >60 min preferred) .
  • hERG Inhibition Screening : Patch-clamp assays ensure IC₅₀ >10 µM to avoid cardiac toxicity .

How can conflicting data on compound stability be resolved during formulation development?

Answer:
Root Causes :

  • pH Sensitivity : Degradation at pH <5 (e.g., methoxy hydrolysis) requires buffered formulations (pH 6.5–7.5) .
  • Light Sensitivity : Benzothiazole photodegradation necessitates amber glassware and antioxidant additives (e.g., BHT) .

Q. Resolution Methods :

  • Forced Degradation Studies : Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) to identify degradation products .
  • Stability-Indicating HPLC : Develop methods resolving parent compound from impurities (e.g., column: Zorbax SB-C18, 3.5 µm) .

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